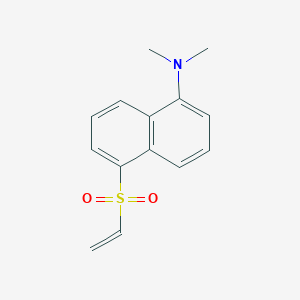
5-(Ethenesulfonyl)-N,N-dimethylnaphthalen-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Ethenesulfonyl)-N,N-dimethylnaphthalen-1-amine is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a naphthalene ring substituted with an ethenesulfonyl group and a dimethylamine group, making it a versatile molecule for synthetic and research purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethenesulfonyl)-N,N-dimethylnaphthalen-1-amine typically involves the introduction of the ethenesulfonyl group onto the naphthalene ring followed by the addition of the dimethylamine group. One common method involves the use of ethenesulfonyl chloride as a starting material, which reacts with naphthalene derivatives under controlled conditions to form the desired product. The reaction is often catalyzed by transition metals such as palladium, and the conditions may include the use of bases like lithium acetate and oxidants like copper acetate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the process, ensuring consistent quality and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-(Ethenesulfonyl)-N,N-dimethylnaphthalen-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter the ethenesulfonyl group.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or other reduced derivatives.
Aplicaciones Científicas De Investigación
5-(Ethenesulfonyl)-N,N-dimethylnaphthalen-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 5-(Ethenesulfonyl)-N,N-dimethylnaphthalen-1-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The ethenesulfonyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. This interaction can modulate various biochemical pathways, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Bis(ethenesulfonyl)-4-methyl-4H-1,2,4-triazole: Another compound with ethenesulfonyl groups, used in different chemical contexts.
Ethanesulfonyl chloride: A simpler sulfonyl compound used in organic synthesis.
Uniqueness
5-(Ethenesulfonyl)-N,N-dimethylnaphthalen-1-amine is unique due to its combination of a naphthalene ring with both ethenesulfonyl and dimethylamine groups. This structure provides a distinct set of chemical properties and reactivity patterns, making it valuable for specific applications that other similar compounds may not fulfill.
Propiedades
Número CAS |
81253-29-4 |
|---|---|
Fórmula molecular |
C14H15NO2S |
Peso molecular |
261.34 g/mol |
Nombre IUPAC |
5-ethenylsulfonyl-N,N-dimethylnaphthalen-1-amine |
InChI |
InChI=1S/C14H15NO2S/c1-4-18(16,17)14-10-6-7-11-12(14)8-5-9-13(11)15(2)3/h4-10H,1H2,2-3H3 |
Clave InChI |
LGDGUIWBYNTTTA-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



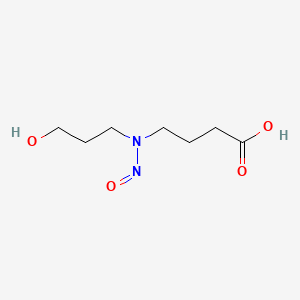


![O-[3-(4-Chlorophenyl)prop-2-EN-1-YL]hydroxylamine](/img/structure/B14428599.png)

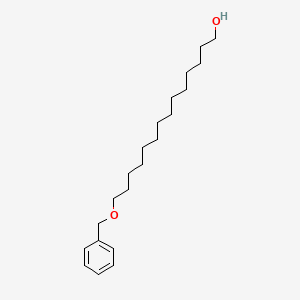
![2-[2-(Naphthalen-2-yl)ethenyl]-1-benzothiophene](/img/structure/B14428609.png)

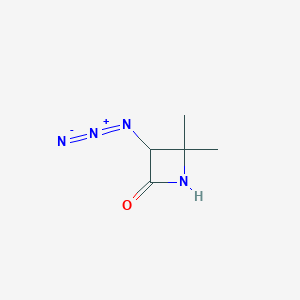
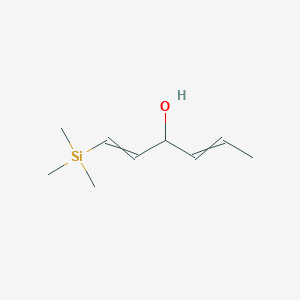
![Pyridine, 2-[[1-(2,5-dimethylphenyl)ethyl]sulfonyl]-4-methyl-, 1-oxide](/img/structure/B14428627.png)
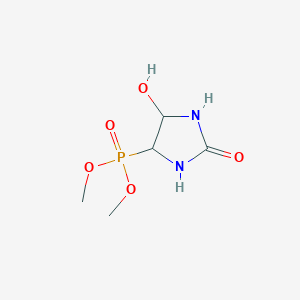
![1-[4-(2-Hydroxyethoxy)phenyl]-1-oxopropan-2-yl nitrate](/img/structure/B14428641.png)
